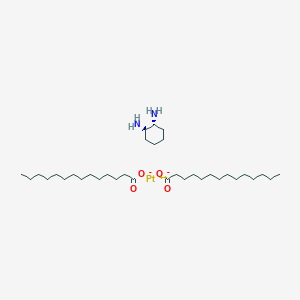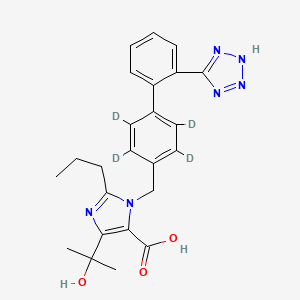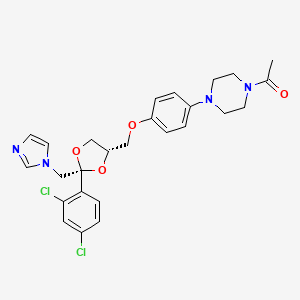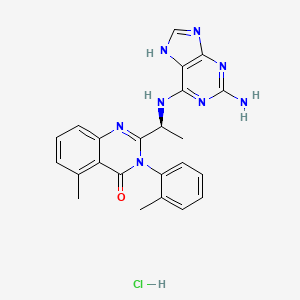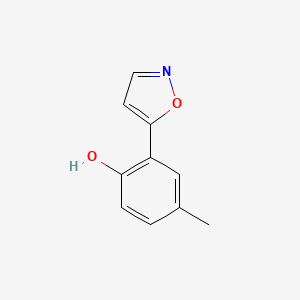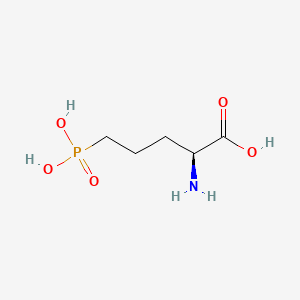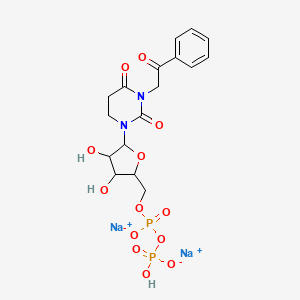
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid, commonly referred to as TBTA, is an organic compound with a wide range of scientific applications. TBTA is a dicarboxylic acid that has a thiazole ring attached to the carboxyl group, which gives it unique properties. TBTA has been used in a variety of scientific research applications, as well as in lab experiments, due to its unique chemical structure.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Stereoselective Synthesis
A study by Zhai et al. (2013) outlines a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which includes the production of (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid. This method involves a stereocontrolled formation of a quaternary carbon with a cis-configuration.
Intermediate in Cefcapene Synthesis
The synthesis of 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, an intermediate in the production of Cefcapene, is discussed by Fu-you (2011). The production process involves acidylation and combination with hydroxymethyl-7-amino-cephalosporanic acid.
Use in Multigram Asymmetric Synthesis
A process for multigram asymmetric synthesis of a related compound, 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, is detailed by Levy et al. (2009). This synthesis is relevant for the manufacture of a magnetic resonance imaging (MRI) candidate.
Epoxy Amino Acid Production
Krishnamurthy et al. (2014) present a method for producing epoxy amino acids from allylglycines, involving tert-butoxycarbonyl (Boc) protection (Krishnamurthy et al., 2014).
Synthesis of Analogous Compounds
Synthesis of Isoxazole-Containing Analogues
Pajouhesh et al. (2000) describe the enantioselective synthesis of isoxazole amino acids, utilizing tert-butoxycarbonyl-protected intermediates (Pajouhesh et al., 2000).
Synthesis of Novel Bioactive Compounds
Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, exploring their antibacterial activities (Song et al., 2009).
Other Applications
Use in Solar Cell Performance
Bagheri and Dehghani (2015) investigated the effect of Isonicotinate derivatives, including tert-butyl groups, on the photovoltaic performance of dye-sensitized solar cells (Bagheri & Dehghani, 2015).
Synthesis of Antioxidant Compounds
Shakir et al. (2014) synthesized and evaluated new 1,3,4-oxadiazole derivatives bearing tert-butylphenol moieties for their antioxidant activity (Shakir et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propriétés
IUPAC Name |
(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQWVNVDIQJFJQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
